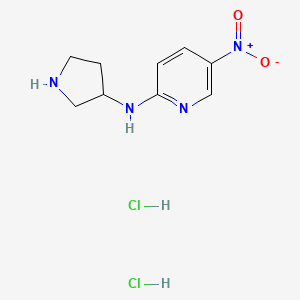

5-nitro-N-(pyrrolidin-3-yl)pyridin-2-amine dihydrochloride

CAS No.: 1315367-42-0

Cat. No.: VC2826830

Molecular Formula: C9H14Cl2N4O2

Molecular Weight: 281.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1315367-42-0 |

|---|---|

| Molecular Formula | C9H14Cl2N4O2 |

| Molecular Weight | 281.14 g/mol |

| IUPAC Name | 5-nitro-N-pyrrolidin-3-ylpyridin-2-amine;dihydrochloride |

| Standard InChI | InChI=1S/C9H12N4O2.2ClH/c14-13(15)8-1-2-9(11-6-8)12-7-3-4-10-5-7;;/h1-2,6-7,10H,3-5H2,(H,11,12);2*1H |

| Standard InChI Key | MYRSVOFSSYTXBC-UHFFFAOYSA-N |

| SMILES | C1CNCC1NC2=NC=C(C=C2)[N+](=O)[O-].Cl.Cl |

| Canonical SMILES | C1CNCC1NC2=NC=C(C=C2)[N+](=O)[O-].Cl.Cl |

Introduction

Chemical Structure and Properties

5-Nitro-N-(pyrrolidin-3-yl)pyridin-2-amine dihydrochloride consists of a 5-nitro-substituted pyridine ring linked to a pyrrolidin-3-yl group through an amine bond. The compound exists as a dihydrochloride salt, which significantly enhances its water solubility compared to the free base form.

Molecular Identification

The compound has a molecular formula of C9H14Cl2N4O2 with a molecular weight of 281.14 g/mol . The parent compound (free base) has a molecular formula of C9H12N4O2 with a molecular weight of 208.22 g/mol . The addition of two hydrochloride molecules accounts for the difference in molecular weight.

Physical and Chemical Properties

The compound features several key functional groups that define its chemical behavior:

-

A pyridine ring with an amino group at position 2

-

A nitro group at position 5 of the pyridine ring

-

A pyrrolidine ring attached via the nitrogen atom at position 3 of the pyrrolidine

-

Two hydrochloride moieties that form ionic bonds with the basic nitrogen atoms

The presence of the dihydrochloride salt form enhances the compound's solubility in polar solvents, particularly water, making it more suitable for biological studies and pharmaceutical applications.

Structural Identifiers

The compound can be identified using various chemical notation systems:

| Identifier Type | Value |

|---|---|

| InChI | InChI=1S/C9H12N4O2.2ClH/c14-13(15)8-1-2-9(11-6-8)12-7-3-4-10-5-7;;/h1-2,6-7,10H,3-5H2,(H,11,12);2*1H |

| Canonical SMILES | C1CNCC1NC2=NC=C(C=C2)N+[O-].Cl.Cl |

| Molecular Weight | 281.14 g/mol |

Synthesis and Preparation Methods

The synthesis of 5-nitro-N-(pyrrolidin-3-yl)pyridin-2-amine dihydrochloride typically involves multiple reaction steps.

General Synthetic Routes

The synthesis generally follows these key steps:

-

Nitration of pyridine derivatives to introduce the nitro group at the 5-position

-

Introduction of an amino group at position 2 of the pyridine ring

-

Coupling with a protected pyrrolidin-3-yl component

-

Deprotection of the pyrrolidine nitrogen

-

Salt formation with hydrochloric acid to obtain the dihydrochloride form

Reaction Conditions

The nitration reaction is typically carried out at low temperatures (0-5°C) using nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid. The coupling reactions often employ various catalysts and bases under controlled conditions to prevent side reactions. The final salt formation is generally achieved by treating the free base with anhydrous HCl in an appropriate solvent such as diethyl ether or ethanol.

Industrial Production Methods

In industrial settings, the production may involve automated reactors and continuous flow systems to enhance efficiency and scalability. Purification methods typically include recrystallization, chromatography, or a combination of techniques to achieve the desired purity.

Chemical Reactions

5-Nitro-N-(pyrrolidin-3-yl)pyridin-2-amine dihydrochloride can undergo various chemical transformations due to its functional groups.

Reactions of the Nitro Group

The nitro group at position 5 of the pyridine ring can undergo:

-

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen with a palladium catalyst or sodium borohydride.

-

Oxidation: Further oxidation of the nitro group is possible, though less common, and may lead to the formation of nitroso or other oxidized derivatives.

Reactions Involving the Amine Linkage

The secondary amine connecting the pyridine and pyrrolidine moieties can participate in:

-

Acylation: Reaction with acid chlorides or anhydrides to form amide derivatives

-

Alkylation: Reaction with alkyl halides to form tertiary amines

Reactions of the Pyrrolidine Ring

The pyrrolidine nitrogen, when deprotonated, can act as a nucleophile in various substitution and addition reactions, allowing for further functionalization of the molecule.

Biological Activity and Mechanism of Action

Compounds with the 5-nitro-N-(pyrrolidin-3-yl)pyridin-2-amine scaffold have demonstrated notable biological activities.

Antimicrobial Activity

Pyridine derivatives with nitro substituents often exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The mechanism of action may involve the generation of reactive oxygen species (ROS) that can induce cellular damage in microorganisms.

Mechanism of Action

The biological activity of 5-nitro-N-(pyrrolidin-3-yl)pyridin-2-amine dihydrochloride likely involves:

-

The nitro group participating in redox reactions, leading to the generation of ROS

-

The pyrrolidinyl group enhancing the compound's binding affinity to specific proteins or enzymes

-

The dihydrochloride salt form improving cellular penetration and bioavailability

Structure-Activity Relationship

The biological activity of 5-nitro-N-(pyrrolidin-3-yl)pyridin-2-amine dihydrochloride is influenced by its structural features.

Similar Compounds

Several compounds share structural similarities with 5-nitro-N-(pyrrolidin-3-yl)pyridin-2-amine dihydrochloride:

-

(S)-5-nitro-N-(pyrrolidin-3-yl)pyridin-2-amine hydrochloride: The enantiomeric form with a single hydrochloride

-

(R)-5-nitro-N-(pyrrolidin-3-yl)pyridine-2-sulfonamide hydrochloride: Contains a sulfonamide group instead of an amine linkage

-

N-(pyrrolidin-3-yl)pyridin-2-amine hydrochloride: Lacks the nitro group

-

(S)-3-Nitro-N-(pyrrolidin-3-yl)pyridin-2-amine hydrochloride: Has the nitro group at position 3 instead of position 5

Structure-Activity Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |

|---|---|---|---|

| 5-nitro-N-(pyrrolidin-3-yl)pyridin-2-amine dihydrochloride | C9H14Cl2N4O2 | 281.14 | Reference compound |

| (S)-5-nitro-N-(pyrrolidin-3-yl)pyridin-2-amine hydrochloride | C9H13ClN4O2 | 244.68 | Single hydrochloride salt, S-enantiomer |

| (R)-5-nitro-N-(pyrrolidin-3-yl)pyridine-2-sulfonamide hydrochloride | C9H13ClN4O4S | 308.74 | Sulfonamide linkage instead of amine |

| (S)-3-Nitro-N-(pyrrolidin-3-yl)pyridin-2-amine hydrochloride | C9H13ClN4O2 | 244.68 | Nitro group at position 3 |

Effect of Structural Variations

Studies suggest that:

-

The position of the nitro group significantly affects antibacterial efficacy

-

The stereochemistry of the pyrrolidine ring can influence binding affinity to target proteins

-

The salt form (mono- vs. dihydrochloride) impacts solubility and bioavailability

-

Modification of the linking group between pyridine and pyrrolidine rings can alter the compound's potency and selectivity

Research Applications

5-Nitro-N-(pyrrolidin-3-yl)pyridin-2-amine dihydrochloride has several potential applications in scientific research.

Medicinal Chemistry

In medicinal chemistry, the compound serves as:

-

A building block for the synthesis of more complex molecules

-

A scaffold for developing new drugs targeting specific biological pathways

-

A model compound for structure-activity relationship studies

Drug Development Research

The compound has potential applications in the development of:

-

Antimicrobial agents, particularly against resistant bacterial strains

-

Anticancer therapeutics

Chemical Biology

In chemical biology, the compound may be used to:

-

Probe specific biological pathways

-

Investigate redox mechanisms in cellular systems

-

Study the effects of nitro-aromatic compounds on biological systems

Current Research Trends

Recent research involving 5-nitro-N-(pyrrolidin-3-yl)pyridin-2-amine dihydrochloride and related compounds focuses on several key areas.

Antimicrobial Research

Current studies explore the potential of this compound and structural analogs against resistant bacterial strains, with a focus on:

-

Optimizing the structure for enhanced antimicrobial activity

-

Understanding the mechanism of action against various bacterial targets

-

Developing combination therapies to overcome resistance mechanisms

Anticancer Research

Research in oncology investigates:

-

The compound's ability to target specific cancer cell pathways

-

Its potential to induce apoptosis in cancer cells

-

Possible synergistic effects with established chemotherapeutic agents

G-Quadruplex Binding Studies

Emerging research suggests that compounds with similar structures may interact with G-quadruplex DNA structures, which are found in oncogene promoter regions:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume